1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate
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Overview
Description
1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate is a complex organic compound featuring a pyrrolidine-2,5-dione core, piperazine ring, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the condensation of succinic anhydride with an appropriate amine.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Attachment of the thiophene moiety: The thiophene group is introduced via a nucleophilic substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.
Scientific Research Applications
1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate involves its interaction with specific molecular targets. The thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or receptors. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share the thiophene moiety.
Piperazine derivatives: Compounds such as 1-(2-oxo-2-p-tolyl-ethyl)-4-thiophen-2-yl-pyrimidin-1-ium bromide have similar structural features.
Uniqueness
1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate is unique due to its combination of a pyrrolidine-2,5-dione core, piperazine ring, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
oxalic acid;1-[2-oxo-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.C2H2O4/c20-12(13-2-1-9-24-13)10-17-5-7-18(8-6-17)16(23)11-19-14(21)3-4-15(19)22;3-1(4)2(5)6/h1-2,9H,3-8,10-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBIQBEOGJZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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